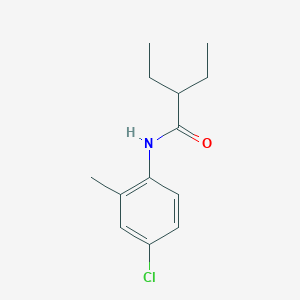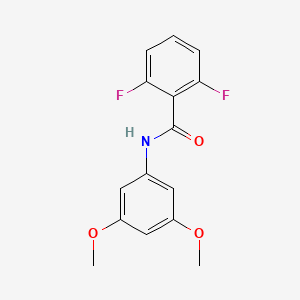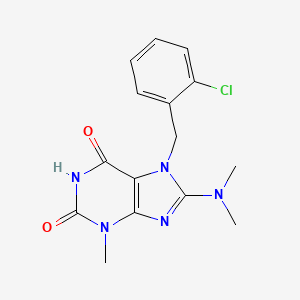![molecular formula C17H17NO5 B5879793 (4-{[(2-methoxyphenyl)acetyl]amino}phenoxy)acetic acid](/img/structure/B5879793.png)
(4-{[(2-methoxyphenyl)acetyl]amino}phenoxy)acetic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(4-{[(2-methoxyphenyl)acetyl]amino}phenoxy)acetic acid, also known as MPAPA, is a chemical compound that has been widely studied for its potential applications in scientific research. MPAPA is a derivative of the nonsteroidal anti-inflammatory drug (NSAID) naproxen, and has been shown to have anti-inflammatory and anti-cancer properties. In
科学研究应用
(4-{[(2-methoxyphenyl)acetyl]amino}phenoxy)acetic acid has been studied extensively for its potential applications in scientific research. One of the main areas of research has been its anti-inflammatory properties. (4-{[(2-methoxyphenyl)acetyl]amino}phenoxy)acetic acid has been shown to inhibit the production of inflammatory cytokines, such as interleukin-6, and to reduce inflammation in animal models of arthritis and colitis.
(4-{[(2-methoxyphenyl)acetyl]amino}phenoxy)acetic acid has also been studied for its potential anti-cancer properties. It has been shown to induce apoptosis, or programmed cell death, in cancer cells, and to inhibit the growth and spread of tumors in animal models of cancer.
作用机制
The exact mechanism of action of (4-{[(2-methoxyphenyl)acetyl]amino}phenoxy)acetic acid is not fully understood, but it is thought to involve the inhibition of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory prostaglandins. (4-{[(2-methoxyphenyl)acetyl]amino}phenoxy)acetic acid has also been shown to activate the AMP-activated protein kinase (AMPK) pathway, which plays a role in regulating cellular metabolism and energy balance.
Biochemical and Physiological Effects:
(4-{[(2-methoxyphenyl)acetyl]amino}phenoxy)acetic acid has been shown to have a number of biochemical and physiological effects. In addition to its anti-inflammatory and anti-cancer properties, it has been shown to improve insulin sensitivity and to reduce oxidative stress and lipid peroxidation.
实验室实验的优点和局限性
One of the main advantages of using (4-{[(2-methoxyphenyl)acetyl]amino}phenoxy)acetic acid in lab experiments is its well-established synthesis method and chemical stability. (4-{[(2-methoxyphenyl)acetyl]amino}phenoxy)acetic acid is also relatively inexpensive and easy to obtain. However, one limitation of using (4-{[(2-methoxyphenyl)acetyl]amino}phenoxy)acetic acid is its potential toxicity, particularly at high doses. Careful dosing and monitoring are necessary to ensure the safety of lab animals and researchers.
未来方向
There are a number of potential future directions for research on (4-{[(2-methoxyphenyl)acetyl]amino}phenoxy)acetic acid. One area of interest is its potential as a treatment for metabolic disorders, such as type 2 diabetes and obesity. (4-{[(2-methoxyphenyl)acetyl]amino}phenoxy)acetic acid has been shown to improve insulin sensitivity and to reduce inflammation and oxidative stress, which are factors involved in the development of these disorders.
Another area of interest is its potential as a treatment for neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. (4-{[(2-methoxyphenyl)acetyl]amino}phenoxy)acetic acid has been shown to have neuroprotective properties and to improve cognitive function in animal models of these diseases.
Finally, further research is needed to fully understand the mechanism of action of (4-{[(2-methoxyphenyl)acetyl]amino}phenoxy)acetic acid and to optimize its synthesis and dosing for use in scientific research.
合成方法
The synthesis of (4-{[(2-methoxyphenyl)acetyl]amino}phenoxy)acetic acid involves the reaction of naproxen with 4-aminophenol and chloroacetyl chloride. The resulting intermediate is then reacted with 2-methoxyaniline to produce (4-{[(2-methoxyphenyl)acetyl]amino}phenoxy)acetic acid. The synthesis of (4-{[(2-methoxyphenyl)acetyl]amino}phenoxy)acetic acid has been optimized and improved over the years, with various modifications to the reaction conditions and reagents used.
属性
IUPAC Name |
2-[4-[[2-(2-methoxyphenyl)acetyl]amino]phenoxy]acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO5/c1-22-15-5-3-2-4-12(15)10-16(19)18-13-6-8-14(9-7-13)23-11-17(20)21/h2-9H,10-11H2,1H3,(H,18,19)(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKJWGWSZHIAOFL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CC(=O)NC2=CC=C(C=C2)OCC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-{[(2-Methoxyphenyl)acetyl]amino}phenoxy)acetic acid | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

methanone](/img/structure/B5879711.png)



![N-(2,3-dichlorophenyl)-3-[(3,5-dimethyl-4-isoxazolyl)methoxy]benzamide](/img/structure/B5879728.png)
![1-(2-chlorobenzyl)-4-(4-methyl-1-piperazinyl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B5879736.png)
![1-[(4-tert-butylphenoxy)methyl]-3-nitrobenzene](/img/structure/B5879741.png)
![methyl 4-{[(2-pyridinylthio)acetyl]amino}benzoate](/img/structure/B5879752.png)



![N-[(1,3-benzoxazol-2-ylthio)acetyl]-2-hydroxybenzamide](/img/structure/B5879780.png)
![methyl 4-[(3-iodo-4-methylphenyl)amino]-4-oxobutanoate](/img/structure/B5879797.png)
![N-(2,5-dichlorophenyl)-3-[(4-methylphenyl)thio]propanamide](/img/structure/B5879800.png)